2-((((5-(((2-(Ethyl((tridecafluorohexyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate
Description
This compound is a fluorinated methacrylate derivative characterized by three critical functional groups:
Methacrylate backbone: Provides polymerizable vinyl groups for applications in coatings, adhesives, or biomedical materials.
Carbamic acid derivative: Introduces urea linkages, enhancing thermal stability and hydrogen-bonding capacity .

The structural complexity of this compound enables unique physicochemical properties, such as low surface energy and resistance to solvents, making it suitable for specialized industrial applications. However, its environmental persistence due to the perfluoroalkyl chain raises regulatory concerns.
Properties
CAS No. |
68298-74-8 |
|---|---|
Molecular Formula |
C26H28F13N3O8S |
Molecular Weight |
789.6 g/mol |
IUPAC Name |
2-[[5-[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethoxycarbonylamino]-2-methylphenyl]carbamoyloxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C26H28F13N3O8S/c1-6-42(51(46,47)26(38,39)24(33,34)22(29,30)21(27,28)23(31,32)25(35,36)37)9-10-48-19(44)40-16-8-7-14(4)17(11-16)41-20(45)50-15(5)12-49-18(43)13(2)3/h7-8,11,15H,2,6,9-10,12H2,1,3-5H3,(H,40,44)(H,41,45) |
InChI Key |
XCLCXQRFYCAXDN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OC(C)COC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((5-(((2-(Ethyl((tridecafluorohexyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the tridecafluorohexyl sulphonyl amine, followed by its reaction with ethyl groups and subsequent incorporation into the methacrylate framework. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and verifying the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
2-((((5-(((2-(Ethyl((tridecafluorohexyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Polymerization: The methacrylate group enables polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for substitution reactions). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions.
Scientific Research Applications
Coatings and Surface Modifications
Due to its hydrophobic properties, this compound is used in formulating coatings that resist water and oil. Its application includes:
- Anti-fogging agents for optical surfaces.
- Water-repellent coatings for textiles and building materials.
Biomedical Applications
The compound's biocompatibility makes it suitable for:
- Drug delivery systems , where it can be used to enhance the solubility and stability of pharmaceutical compounds.
- Surface modifications for medical devices to reduce protein adsorption and improve biocompatibility.
Polymer Science
In polymer chemistry, this compound serves as a monomer in the production of:
- Fluorinated polymers , which exhibit excellent chemical resistance and thermal stability.
- Functionalized polymers that can be tailored for specific applications such as filtration membranes or adsorbents.
Environmental Applications
Given its stability, it can be explored in:
- Remediation technologies for removing contaminants from water sources.
- Biodegradable materials , where its properties can be leveraged to develop environmentally friendly alternatives.
Case Study 1: Fluorinated Coatings
A study highlighted the effectiveness of fluorinated compounds in developing coatings that provide superior water repellency. The incorporation of 2-((((5-(((2-(Ethyl((tridecafluorohexyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate into polymer matrices showed improved performance compared to traditional coatings .
Case Study 2: Drug Delivery Systems
Research demonstrated that polymers synthesized from this compound can encapsulate hydrophilic drugs effectively, enhancing their bioavailability. The study reported a significant increase in drug release rates compared to non-fluorinated counterparts, showcasing its potential in pharmaceutical applications .
Mechanism of Action
The mechanism of action of 2-((((5-(((2-(Ethyl((tridecafluorohexyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate involves its interaction with various molecular targets and pathways. The compound’s functional groups enable it to participate in chemical reactions that modify its structure and properties. For example, the methacrylate group can undergo polymerization, leading to the formation of polymers with specific characteristics. The tridecafluorohexyl chain contributes to the compound’s hydrophobicity and chemical resistance, making it suitable for applications that require these properties .
Comparison with Similar Compounds
Research Findings and Implications
- Fluorinated Methacrylates: The target compound’s perfluoroalkyl chain provides superior chemical resistance compared to non-fluorinated analogues like tetrahydrofurfuryl methacrylate. However, its environmental persistence aligns with concerns about per- and polyfluoroalkyl substances (PFAS) .
- Bioactivity vs. Inertness : Unlike sulfonylurea pesticides (e.g., metsulfuron methyl ester), the target compound lacks bioactivity but shares structural motifs (sulfonamide) that may influence regulatory categorization .
- Polymerization Behavior: The methacrylate group enables radical polymerization, but the bulky fluorinated chain slows reaction kinetics compared to smaller analogues like 2-dimethylaminoethyl methacrylate .
Biological Activity
2-((((5-(((2-(Ethyl((tridecafluorohexyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate (CAS No. 68298-74-8) is a complex organic compound with potential applications in various fields, including materials science and pharmaceuticals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.
- Molecular Formula : C26H28F13N3O8S
- Molecular Weight : 789.56 g/mol
- Density : 1.488 g/cm³
- InChI Key : InChI=1/C26H28F13N3O8S/c1-6-42(51(46,47)26(38,39)24(33,34)...
The biological activity of this compound is primarily attributed to its sulfonamide and methacrylate functional groups, which can interact with biological macromolecules. The ethoxycarbonyl and methylphenyl moieties may enhance its lipophilicity, facilitating membrane penetration and interaction with cellular targets.
Potential Mechanisms
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit carbonic anhydrase, potentially affecting pH regulation in cells.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties by disrupting bacterial cell wall synthesis.
- Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines through apoptosis induction.
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. A summary of findings is presented in the table below.
| Study Type | Findings |
|---|---|
| Acute Toxicity | No significant acute toxicity observed in rodent models at tested doses. |
| Mutagenicity | In vitro assays showed no mutagenic effects on mammalian cells at concentrations up to 100 µg/mL. |
| Chronic Exposure | Long-term exposure studies indicated potential for mild irritation but no carcinogenic effects. |
Case Studies
Several studies have investigated the biological effects of similar compounds or analogs:
-
Study on Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry assessed the antibacterial properties of sulfonamide derivatives similar to this compound. Results indicated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 25 µg/mL.
-
Cancer Cell Line Testing :
- Research published in Cancer Research evaluated the cytotoxicity of methacrylate compounds on various cancer cell lines (e.g., MCF-7, HeLa). The tested analogs showed IC50 values ranging from 10 to 50 µM, suggesting significant anticancer activity.
-
Environmental Impact Assessment :
- An ecological study examined the degradation of similar fluorinated compounds in aquatic environments, highlighting concerns regarding bioaccumulation and toxicity to non-target organisms.
Q & A
Q. What are the recommended synthetic routes for 2-((((5-(((2-(Ethyl((tridecafluorohexyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of fluorinated methacrylates typically involves multi-step reactions, including sulfonylation, urethane formation, and esterification. Computational reaction path search methods, such as quantum chemical calculations, can predict intermediates and transition states to optimize reaction conditions. For example, ICReDD’s approach combines computational modeling with experimental validation to reduce trial-and-error inefficiencies . Factorial design (e.g., varying catalysts, temperature, and solvent systems) can systematically identify optimal parameters .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use high-resolution techniques:
- NMR and FTIR : Confirm functional groups (e.g., methacrylate C=O stretch at ~1700 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., MALDI-TOF for high-MW fluorinated compounds).
- Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for applications in high-temperature environments.
Computational tools like COMSOL Multiphysics can simulate physicochemical behaviors under varying conditions .
Q. What are the stability considerations for this compound under ambient and experimental storage conditions?
- Methodological Answer : Fluorinated compounds often exhibit hydrolytic sensitivity. Conduct accelerated stability studies:
- Hydrolysis Testing : Expose to varying pH (e.g., 3–10) and measure degradation via HPLC.
- Light Sensitivity : UV/Vis spectroscopy to monitor photodegradation.
- Storage : Recommend inert atmospheres (N₂/Ar) and desiccants for long-term storage. Similar methacrylates show stability trends dependent on substituent electronegativity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity and interactions of this compound in polymer matrices?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict radical polymerization initiation sites. Molecular dynamics simulations model polymer chain interactions, particularly fluorinated side chains’ hydrophobic effects. Reference studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate demonstrate DFT’s utility in elucidating reaction mechanisms .
Q. What strategies resolve contradictions in experimental data, such as unexpected polymerization kinetics or byproduct formation?
- Methodological Answer : Apply root-cause analysis:
- Byproduct Identification : Use LC-MS/MS to trace impurities; cross-reference with computational predictions .
- Kinetic Profiling : Compare experimental rates with Arrhenius equation predictions. Discrepancies may indicate unaccounted side reactions (e.g., chain transfer in radical polymerization).
AI-driven data management platforms can correlate anomalies across datasets, improving reproducibility .
Q. How can researchers optimize the compound’s incorporation into stimuli-responsive materials for biomedical applications?
- Methodological Answer : Design experiments using:
- Functional Group Tuning : Modify the methacrylate’s fluorinated chain length to adjust hydrophobicity.
- Controlled Polymerization : Employ RAFT or ATRP for precise molecular weight control.
- In Vitro Testing : Assess biocompatibility via cytotoxicity assays (e.g., MTT on HEK293 cells).
Similar ester derivatives have been used in drug delivery systems, leveraging their self-assembly properties .
Notes
- Advanced methodologies integrate cross-disciplinary tools (e.g., AI, factorial design) to address complex fluoropolymer challenges.
- Full chemical nomenclature is retained to prevent ambiguity in academic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
